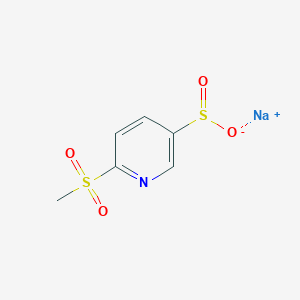
Sodium 6-methanesulfonylpyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-methanesulfonylpyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of synthetic chemistry. This compound is part of the broader class of sodium sulfinates, which are known for their versatility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 6-methanesulfonylpyridine-3-sulfinate typically involves the reaction of pyridine derivatives with sulfonylating agents. One common method includes the reaction of 6-methanesulfonylpyridine with sodium sulfite under controlled conditions to yield the desired sulfinate . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of sodium sulfinates often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Sodium 6-methanesulfonylpyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted pyridine derivatives .
Scientific Research Applications
Sodium 6-methanesulfonylpyridine-3-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium 6-methanesulfonylpyridine-3-sulfinate exerts its effects involves the formation of sulfonyl radicals under specific conditions. These radicals can then participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating the formation of C-S, N-S, and S-S bonds .
Comparison with Similar Compounds
Similar Compounds
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison
Compared to these similar compounds, sodium 6-methanesulfonylpyridine-3-sulfinate is unique due to its pyridine ring, which imparts additional reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic properties .
Biological Activity
Sodium 6-methanesulfonylpyridine-3-sulfinate is a sulfonyl-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with both a methanesulfonyl group and a sulfinic acid group. This unique structure contributes to its reactivity and biological properties. The compound can be represented as follows:
- Chemical Formula : C7H8N2O4S2
- Molecular Weight : 232.28 g/mol
The biological activity of this compound primarily involves its ability to act as a covalent modifier of specific protein targets. Research indicates that compounds with sulfonyl groups can interact with nucleophilic residues in proteins, particularly cysteine residues, leading to irreversible inhibition of enzymatic activity.
Inhibition of Enzymatic Activity
- Covalent Modification : The compound forms covalent bonds with cysteine residues in target proteins, which is crucial for its inhibitory effects.
- Target Proteins : Studies have identified several disease-associated proteins that are susceptible to modification by sulfonyl compounds, including:
- Sortase A : An enzyme involved in bacterial virulence.
- Thioredoxin Glutathione Reductase : A target in parasitic infections.
Antimicrobial Activity
This compound has shown promising antimicrobial properties, particularly against Gram-positive bacteria. The mechanism likely involves the inhibition of key enzymes required for bacterial cell wall synthesis.
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties by modulating pathways associated with cytokine production and immune response. This could have implications for treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of this compound:
Properties
Molecular Formula |
C6H6NNaO4S2 |
|---|---|
Molecular Weight |
243.2 g/mol |
IUPAC Name |
sodium;6-methylsulfonylpyridine-3-sulfinate |
InChI |
InChI=1S/C6H7NO4S2.Na/c1-13(10,11)6-3-2-5(4-7-6)12(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
UKPHBSINLMJHFJ-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















